molecular formula C17H26N2O4 B248526 1-Isopropyl-4-(3,4,5-trimethoxybenzoyl)piperazine

1-Isopropyl-4-(3,4,5-trimethoxybenzoyl)piperazine

Katalognummer B248526
Molekulargewicht: 322.4 g/mol
InChI-Schlüssel: MDUBABXCRCSLBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Isopropyl-4-(3,4,5-trimethoxybenzoyl)piperazine, also known as ITBPP, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various areas.

Wissenschaftliche Forschungsanwendungen

1-Isopropyl-4-(3,4,5-trimethoxybenzoyl)piperazine has been studied extensively for its potential applications in various areas of scientific research. One of the most promising areas is its use as a fluorescent probe for the detection of metal ions. 1-Isopropyl-4-(3,4,5-trimethoxybenzoyl)piperazine has been shown to selectively bind with metal ions such as copper, zinc, and mercury, making it a useful tool for environmental monitoring and biomedical research.

Wirkmechanismus

The mechanism of action of 1-Isopropyl-4-(3,4,5-trimethoxybenzoyl)piperazine is not fully understood, but it is believed to involve the interaction of the piperazine ring with the metal ion, leading to the formation of a stable complex. The benzoyl group and the trimethoxy group of 1-Isopropyl-4-(3,4,5-trimethoxybenzoyl)piperazine also play a crucial role in the binding process.
Biochemical and Physiological Effects:
1-Isopropyl-4-(3,4,5-trimethoxybenzoyl)piperazine has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-cytotoxic, making it a safe option for use in lab experiments.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 1-Isopropyl-4-(3,4,5-trimethoxybenzoyl)piperazine is its high selectivity and sensitivity for metal ions. It can detect metal ions at low concentrations, making it a useful tool for environmental monitoring and biomedical research. However, the synthesis of 1-Isopropyl-4-(3,4,5-trimethoxybenzoyl)piperazine is a complex process that requires careful monitoring, and the compound is relatively expensive.

Zukünftige Richtungen

There are several future directions for the study of 1-Isopropyl-4-(3,4,5-trimethoxybenzoyl)piperazine. One potential area of research is the development of new fluorescent probes based on 1-Isopropyl-4-(3,4,5-trimethoxybenzoyl)piperazine for the detection of other metal ions. Another area is the exploration of 1-Isopropyl-4-(3,4,5-trimethoxybenzoyl)piperazine's potential as a therapeutic agent for the treatment of metal ion-related diseases. Additionally, the development of new synthesis methods for 1-Isopropyl-4-(3,4,5-trimethoxybenzoyl)piperazine could lead to more cost-effective production and broader applications in scientific research.
Conclusion:
In conclusion, 1-Isopropyl-4-(3,4,5-trimethoxybenzoyl)piperazine is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various areas. Its high selectivity and sensitivity for metal ions make it a useful tool for environmental monitoring and biomedical research. Future research could lead to the development of new fluorescent probes and therapeutic agents based on 1-Isopropyl-4-(3,4,5-trimethoxybenzoyl)piperazine.

Synthesemethoden

The synthesis of 1-Isopropyl-4-(3,4,5-trimethoxybenzoyl)piperazine involves the reaction of piperazine with 3,4,5-trimethoxybenzoyl chloride and isopropylamine. The reaction is carried out in anhydrous conditions and requires careful monitoring to ensure the purity of the final product.

Eigenschaften

Produktname

1-Isopropyl-4-(3,4,5-trimethoxybenzoyl)piperazine

Molekularformel

C17H26N2O4

Molekulargewicht

322.4 g/mol

IUPAC-Name

(4-propan-2-ylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C17H26N2O4/c1-12(2)18-6-8-19(9-7-18)17(20)13-10-14(21-3)16(23-5)15(11-13)22-4/h10-12H,6-9H2,1-5H3

InChI-Schlüssel

MDUBABXCRCSLBX-UHFFFAOYSA-N

SMILES

CC(C)N1CCN(CC1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC

Kanonische SMILES

CC(C)N1CCN(CC1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.